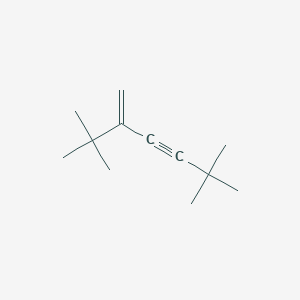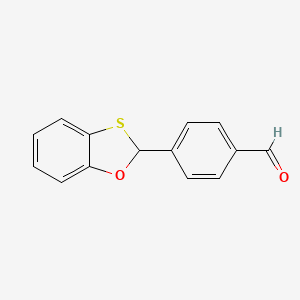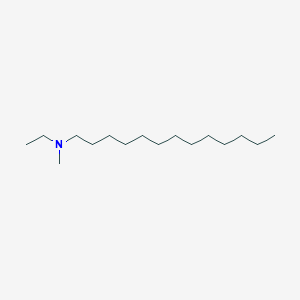
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, making it a subject of interest in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- typically involves the alkylation of acetylene derivatives. One common method is the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with a strong base, followed by the addition of a suitable alkyl halide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the addition of alkyl groups to the alkyne backbone. The process is typically carried out in large reactors under controlled temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- involves its interaction with molecular targets through its reactive alkyne group. This group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The pathways involved often include the activation of the triple bond, followed by nucleophilic attack and subsequent stabilization of the reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A related compound with similar structural features but different reactivity.
3-Heptyne, 2,2,6-trimethyl: Another alkyne with fewer methyl groups, leading to different chemical properties.
2,5,5,6-Tetramethylhept-3-yne: A structurally similar compound with variations in the position of the methyl groups.
Uniqueness
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is unique due to its combination of multiple methyl groups and a methylene group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying the effects of steric hindrance and electronic distribution in chemical reactions.
Properties
CAS No. |
59474-22-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-5-methylidenehept-3-yne |
InChI |
InChI=1S/C12H20/c1-10(12(5,6)7)8-9-11(2,3)4/h1H2,2-7H3 |
InChI Key |
IHLVBHSDYMPZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


